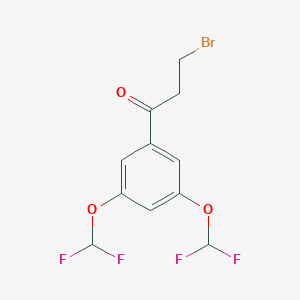

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

CAS No.:

Cat. No.: VC18821945

Molecular Formula: C11H9BrF4O3

Molecular Weight: 345.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrF4O3 |

|---|---|

| Molecular Weight | 345.08 g/mol |

| IUPAC Name | 1-[3,5-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |

| Standard InChI | InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2 |

| Standard InChI Key | KXNRVLOIEBZCFY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one (molecular formula: ) features a central propan-1-one group substituted at the third carbon with a bromine atom and at the first carbon with a 3,5-bis(difluoromethoxy)phenyl ring. Its IUPAC name reflects this substitution pattern, emphasizing the positions of the difluoromethoxy groups on the aromatic ring and the bromine on the propanone chain.

| Property | Value |

|---|---|

| Molecular Weight | 345.08 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |

| InChIKey | KXNRVLOIEBZCFY-UHFFFAOYSA-N |

| PubChem CID | 118847115 |

The structural arrangement confers distinct electronic properties. The difluoromethoxy groups () introduce electron-withdrawing effects, polarizing the aromatic ring and adjacent carbonyl group. This polarization enhances reactivity at the brominated carbon, making the compound a candidate for nucleophilic substitution reactions.

Spectroscopic Characterization

While detailed spectroscopic data (e.g., -NMR, -NMR) remain unpublished, analogous compounds suggest characteristic signals:

-

Carbonyl Carbon: A downfield shift near 200 ppm in -NMR due to conjugation with electron-withdrawing groups.

-

Aromatic Protons: Split signals in the 6.5–7.5 ppm range (-NMR) from coupling with fluorine atoms.

-

F-F Coupling: -NMR peaks between -120 to -140 ppm for difluoromethoxy groups.

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically begins with 3,5-bis(difluoromethoxy)acetophenone, which undergoes bromination at the α-position of the carbonyl group. Two primary methods are employed:

-

Elemental Bromine: Direct reaction in dichloromethane at 0–5°C yields the target compound but requires careful stoichiometry to avoid over-bromination.

-

N-Bromosuccinimide (NBS): Radical bromination under UV light in CCl provides better regioselectivity, though reaction times extend to 12–24 hours.

Comparative studies indicate NBS offers superior control over byproduct formation, with reported yields of 68–72% versus 55–60% for elemental bromine.

Purification Challenges

The product’s high polarity complicates isolation. Chromatographic methods (silica gel, ethyl acetate/hexane eluent) remain standard, though recrystallization from ethanol/water mixtures (3:1 v/v) at -20°C improves purity to >98%.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C3 serves as a prime site for substitution. In dimethylformamide (DMF) at 80°C, reactions with:

-

Amines: Form secondary amides (e.g., reaction with piperidine yields 3-piperidinylpropan-1-one derivatives).

-

Thiols: Generate thioether linkages, useful in polymer crosslinking.

Ketone-Directed Reactions

The carbonyl group participates in:

-

Grignard Additions: Phenylmagnesium bromide forms tertiary alcohols, though steric hindrance from the aromatic ring limits yields to ~40%.

-

Reductions: Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol, preserving the bromine substituent.

Applications in Scientific Research

Medicinal Chemistry

The compound’s balance of lipophilicity () and polarity makes it a candidate for:

-

Kinase Inhibitors: Analogous bromoketones inhibit ATP-binding pockets in tyrosine kinases.

-

Antimicrobial Agents: Fluorinated aromatics exhibit enhanced membrane permeability against Gram-positive pathogens.

Materials Science

-

Photoinitiators: The bromine atom facilitates radical generation under UV light, useful in polymer curing.

-

Liquid Crystals: Difluoromethoxy groups promote mesophase stability in thermotropic materials.

Comparison with Related Halogenated Compounds

| Compound | Electron-Withdrawing Effect | Log P | Preferred Applications |

|---|---|---|---|

| 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one | Moderate (-I effect) | 2.8 | Drug intermediates, photoinitiators |

| 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one | Strong (-I effect) | 3.2 | High-performance polymers |

| 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one | Dual (-I/-M effects) | 3.5 | Agrochemicals, corrosion inhibitors |

The difluoromethoxy groups in the target compound provide a balance between electronic modulation and synthetic accessibility, unlike the stronger electron withdrawal of trifluoromethyl groups in analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume